

New Red vs MitoTracker Red for mitochondrial staining

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Compound of Interest

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A Comparative Guide to Red Fluorescent Mitochondrial Stains: MitoTracker Red CMXRos vs. Next-Generation Dyes

For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe for visualizing mitochondria is critical for generating reliable and accurate data. This guide provides a detailed comparison of the well-established MitoTracker Red CMXRos with two newer-generation red fluorescent stains: MitoBrilliant 646 and MitoView 633. This comparison focuses on their performance characteristics, mechanisms of action, and experimental protocols to aid in the selection of the most appropriate dye for specific research needs.

Performance Comparison

The selection of a mitochondrial stain is often dictated by the experimental requirements, such as the need for live or fixed-cell imaging and the importance of mitochondrial membrane potential in the study. The following table summarizes the key quantitative and qualitative performance characteristics of MitoTracker Red CMXRos, MitoBrilliant 646, and MitoView 633.

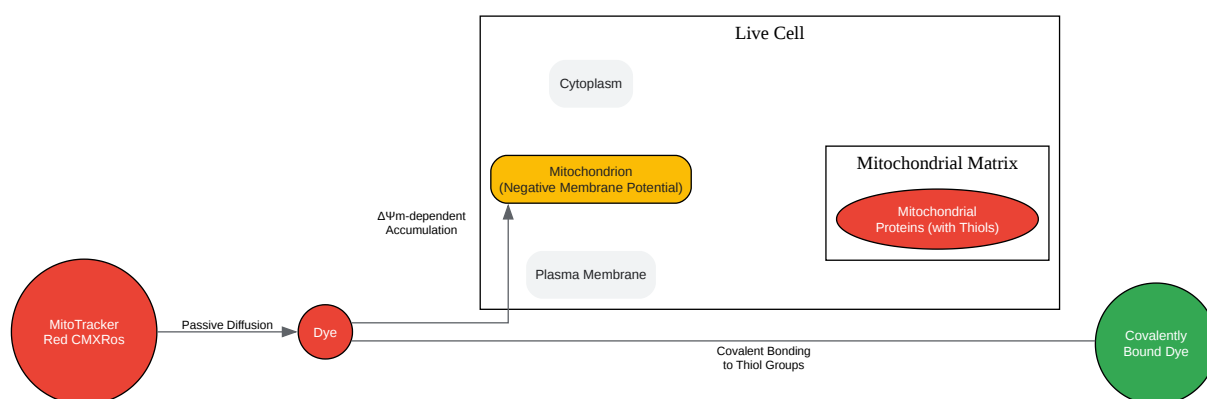
Feature	MitoTracker Red CMXRos	MitoBrilliant 646	MitoView 633
Excitation/Emission Maxima	~579 nm / ~599 nm[1]	~655 nm / ~668 nm[2]	~622 nm / ~648 nm[3]
Mitochondrial Membrane Potential ($\Delta\Psi$ m) Dependence	Accumulation is dependent on $\Delta\Psi$ m[4]	Initial accumulation is $\Delta\Psi$ m-dependent in live cells, but retention is independent of $\Delta\Psi$ m after staining	Accumulation is dependent on $\Delta\Psi$ m
Fixability	Well-retained after formaldehyde and methanol fixation	Well-retained after formaldehyde and acetone-methanol fixation	Not recommended for fixed cells; staining is reduced or abolished
Photostability	Generally considered to have good photostability, but can be prone to photobleaching under intense illumination.	Described as having high photostability, leveraging Janelia Fluor® dye technology	Exhibits minimal photobleaching at recommended concentrations and has superior thermal stability compared to some traditional dyes
Toxicity	Low cytotoxicity at working concentrations, though higher concentrations can be toxic	Designed to overcome limitations of standard trackers, suggesting low toxicity.	No specific cytotoxicity data found, but generally described as suitable for long-term imaging.
Signal-to-Noise Ratio	Can exhibit non-specific staining at higher concentrations	Provides exceptionally clear staining	Minimal background fluorescence, enabling clear visualization.
Suitability for Fixed Tissue	Can be used to stain pre-fixed cells	Can be used to stain pre-fixed cells and tissue sections (IHC/ICC)	Not suitable for fixed tissue.

Mechanisms of Action

The mechanism by which a fluorescent dye accumulates and is retained within mitochondria is a critical factor in experimental design and data interpretation.

MitoTracker Red CMXRos

MitoTracker Red CMXRos is a cell-permeant, cationic dye. Its accumulation in the mitochondria is driven by the negative mitochondrial membrane potential. Once inside the mitochondria, a mildly thiol-reactive chloromethyl group reacts with thiols on mitochondrial proteins, forming a covalent bond that allows the dye to be retained even after cell fixation and permeabilization.



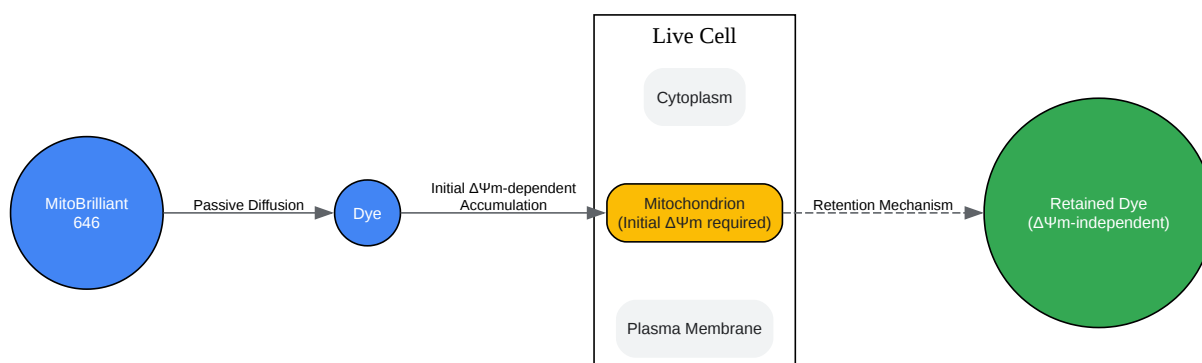
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Caption: Mechanism of MitoTracker Red CMXRos Staining.

MitoBrilliant 646

MitoBrilliant 646 is a next-generation stain that also initially accumulates in the mitochondria of live cells in a manner dependent on the mitochondrial membrane potential. However, a key

advantage is that once it has accumulated, its retention is independent of the membrane potential, making it suitable for studying mitochondrial dynamics during events that may disrupt $\Delta\Psi_m$. It is also well-retained after fixation.

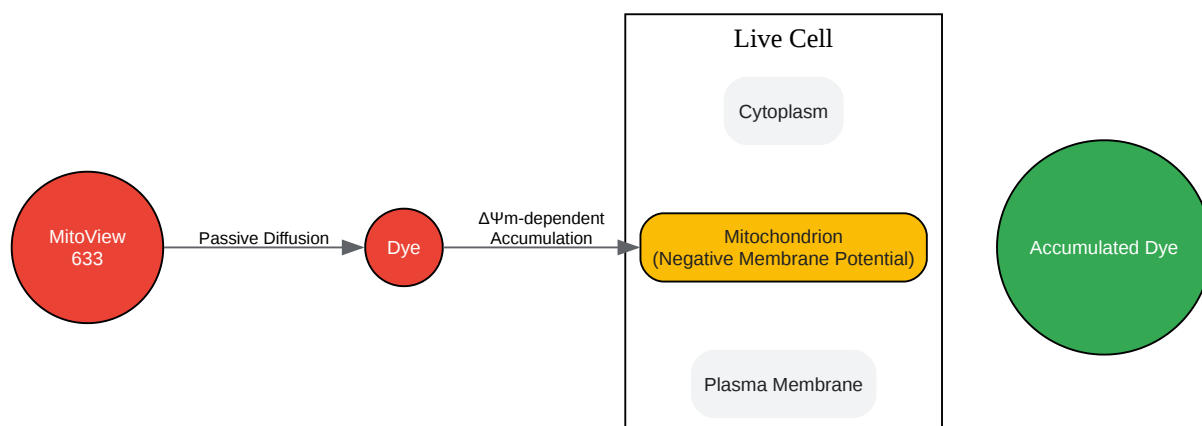


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Caption: Mechanism of MitoBrilliant 646 Staining.

MitoView 633

MitoView 633 is a cationic lipophilic dye, and its accumulation within the mitochondria is directly proportional to the electron gradient across the mitochondrial membrane. This makes it a sensitive indicator of mitochondrial membrane potential. Unlike MitoTracker Red CMXRos and MitoBrilliant 646, it is not designed to be retained after fixation.



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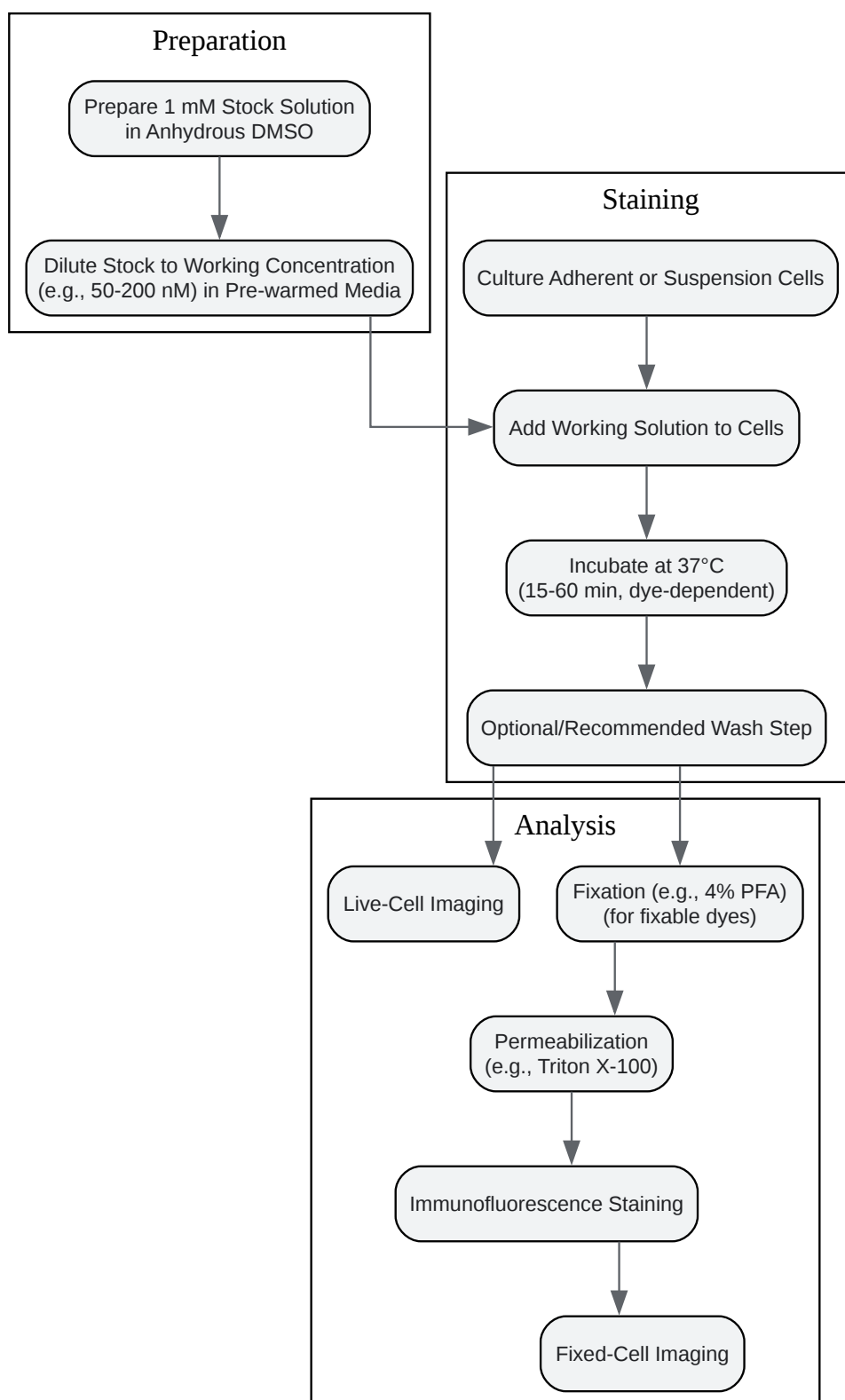
Caption: Mechanism of MitoView 633 Staining.

Experimental Protocols

Accurate and reproducible mitochondrial staining relies on carefully optimized protocols. Below are detailed methodologies for using MitoTracker Red CMXRos, MitoBrilliant 646, and MitoView 633.

General Experimental Workflow

The following diagram illustrates a general workflow for mitochondrial staining in live cells, which can be adapted for each specific dye based on the protocols provided below.



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Caption: General workflow for mitochondrial staining.

MitoTracker Red CMXRos Staining Protocol

- Stock Solution Preparation:
 - Prepare a 1 mM stock solution by dissolving 50 µg of MitoTracker Red CMXRos in 94.1 µL of high-quality anhydrous DMSO.
 - Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Working Solution Preparation:
 - Dilute the 1 mM stock solution to a final working concentration of 50-200 nM in pre-warmed (37°C) growth medium. The optimal concentration may vary depending on the cell type.
- Live Cell Staining:
 - For adherent cells, remove the culture medium and add the pre-warmed working solution.
 - For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cells in the pre-warmed working solution.
 - Incubate the cells for 15-45 minutes at 37°C.
 - Replace the staining solution with fresh, pre-warmed medium.
- Fixation and Permeabilization (Optional):
 - After staining, wash the cells with fresh, pre-warmed buffer.
 - Fix the cells with 3.7% formaldehyde in complete growth medium for 15 minutes at 37°C or in ice-cold methanol for 15 minutes at -20°C.
 - Rinse the cells three times with PBS.
 - If required, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

MitoBrilliant 646 Staining Protocol

- Stock Solution Preparation:
 - Prepare a 1 mM stock solution in high-quality, anhydrous DMSO.
 - Store aliquots at -20°C, protected from light, for up to one month.
- Working Solution Preparation:
 - Dilute the 1 mM stock solution to a final working concentration of 50-200 nM in pre-warmed (37°C) buffer or growth medium.
- Live Cell Staining:
 - Apply the working solution to the cells.
 - Incubate for 30-60 minutes at 37°C. Longer incubation times may result in brighter staining.
 - A washing step is not required but is recommended for lower background.
- Fixed Cell Staining:
 - MitoBrilliant 646 can be applied before fixation. Stain live cells as described above.
 - Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold acetone-methanol.

MitoView 633 Staining Protocol

- Stock Solution Preparation:
 - Prepare a 200 µM stock solution by dissolving one 50 µg vial in 460 µL of anhydrous DMSO.
 - Store in single-use aliquots at -20°C, protected from light, for at least six months.
- Working Solution Preparation:

- Dilute the stock solution to a final working concentration of 20-200 nM in pre-warmed (37°C) medium.
- Live Cell Staining:
 - Remove the existing medium and add the pre-warmed working solution.
 - Incubate for 15 minutes or longer at 37°C.
 - Washing is not required before imaging.
- Fixation:
 - This dye is intended for live-cell imaging, and subsequent fixation is not recommended as it reduces or abolishes the staining.

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